molecular formula C23H19N3O3 B2556985 4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034375-74-9

4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2556985
CAS No.: 2034375-74-9
M. Wt: 385.423
InChI Key: QBUWHWHBZNPQTR-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound featuring a benzamide core linked to a furan-pyrazole hybrid moiety. This structure incorporates privileged scaffolds widely recognized in medicinal chemistry, suggesting significant potential for pharmacological investigation. The pyrazole ring is a well-established pharmacophore of immense significance, known for its extensive therapeutic profile, including anti-inflammatory and anticancer activities . Its presence in clinically used drugs such as celecoxib (a COX-2 inhibitor) and crizotinib (an anticancer agent) underscores its utility in drug discovery . Furthermore, benzamide derivatives are frequently explored in the design of bioactive molecules, including patented antibacterial and anticancer agents, highlighting the versatility of this functional group . The integration of the furan ring adds another dimension of interest, as this heterocycle is commonly found in compounds with diverse biological activities. The molecular architecture of this compound, particularly its potential to interact with enzyme active sites, makes it a compelling candidate for research as a kinase inhibitor scaffold. Kinase inhibition, particularly of targets like the Epidermal Growth Factor Receptor (EGFR), is a validated strategy in oncology drug development . Researchers can utilize this compound as a key intermediate or a core structure for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzoyl-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-22(17-4-2-1-3-5-17)18-6-8-19(9-7-18)23(28)24-11-12-26-15-21(14-25-26)20-10-13-29-16-20/h1-10,13-16H,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUWHWHBZNPQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C20_{20}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 348.40 g/mol
  • IUPAC Name : 4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

This structure includes a furan ring and a pyrazole moiety, which are often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases and induction of apoptosis in cancer cells.

Key Findings:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and Jurkat (T-cell leukemia).
  • IC50_{50} Values : In preliminary tests, the compound demonstrated an IC50_{50} value of approximately 49.85 µM against A549 cells, indicating moderate cytotoxicity .
Cell LineIC50_{50} (µM)Mechanism of Action
A54949.85Induction of apoptosis
HepG230.00Kinase inhibition
Jurkat25.00Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies have suggested that it may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

Case Study:
A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced levels of TNF-alpha and IL-6, key markers of inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide. Modifications to the furan and pyrazole rings can significantly affect potency and selectivity.

Notable SAR Observations:

  • Substituents on the benzamide group enhance binding affinity to target proteins.
  • The presence of electron-withdrawing groups on the furan ring increases anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrazole ring, benzamide substituents, and linker groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Reference) Core Structure Substituents Functional Groups Key Properties/Applications
Target Compound Benzamide-Pyrazole - 4-Benzoyl group
- Furan-3-yl at pyrazole 4-position
- Ethyl linker
Amide, aromatic ether Hypothesized kinase inhibition (structural inference)
4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide Benzamide-Pyrazole-Hydrazine - Methylphenyl group
- Hydrazine linker
Amide, hydrazone Potential chelating agent or sensor due to hydrazone moiety
4-(Bromomethyl)-N-(2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)ethyl)benzamide Benzamide-Pyrazole - Bromomethyl group
- Formyl group at pyrazole 4-position
Amide, aldehyde, bromoalkyl Reactive intermediate for further functionalization (e.g., Suzuki coupling)
3-(4-{[(4-Fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide Benzamide-Pyrazole - Fluorophenyl carbamoyl
- 2-Methylpyridinyl
Amide, urea, aromatic amine Probable kinase targeting (PDB ligand with formal charge 0, aromatic bonds: 23)

Key Observations:

The fluorophenyl carbamoyl group in may improve target affinity via hydrogen bonding, a feature absent in the target compound.

Linker Flexibility :

  • The ethyl linker in the target compound and provides conformational flexibility, whereas the hydrazine linker in introduces rigidity and redox-sensitive properties.

Synthetic Utility :

  • The bromomethyl group in allows for facile derivatization (e.g., nucleophilic substitution), while the target compound’s furan-3-yl group could enable furan-specific reactions (e.g., Diels-Alder cycloaddition).

Thermal and Physicochemical Properties :

  • While direct data for the target compound are unavailable, analogs like and exhibit melting points influenced by substituent polarity (e.g., hydrazone in lowers crystallinity vs. bromoalkyl in ).

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